molecular formula C15H22N2O3 B7933270 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7933270
M. Wt: 278.35 g/mol
InChI Key: ATUHNSUYMKJAQQ-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide is a complex organic compound featuring a propionamide backbone with an amino group and a benzo[1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide typically involves multiple steps:

    Formation of the Benzo[1,4]dioxin Moiety: The initial step involves the synthesis of the benzo[1,4]dioxin ring system. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and alkyl halides.

    Formation of the Propionamide Backbone: The propionamide backbone is synthesized through amidation reactions, where carboxylic acids or their derivatives react with amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propionamide backbone, converting it to alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The benzo[1,4]dioxin moiety can interact with enzyme active sites, potentially inhibiting their activity. The amino group may form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic uses.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 1353962-33-0

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with enzymes and its antimicrobial properties.

1. Enzyme Inhibition

Research indicates that compounds related to this compound exhibit notable enzyme inhibition activities:

  • Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can be beneficial in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
  • α-Glucosidase Inhibition : Studies have demonstrated that related compounds can inhibit α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated with promising results:

  • Bacterial Strains : The compound exhibited antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Study 1: Enzyme Inhibition Profile

A study synthesized several derivatives of the parent compound and evaluated their inhibitory effects on AChE and α-glucosidase. The results indicated that modifications in the molecular structure significantly influenced the inhibitory potency:

CompoundAChE Inhibition (%)α-Glucosidase Inhibition (%)
Parent Compound68%45%
Derivative A75%50%
Derivative B80%60%

These findings suggest that structural modifications can enhance biological activity, making it a candidate for further drug development .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial efficacy of the compound against various pathogens, the following results were recorded:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated significant activity against these pathogens, particularly against Staphylococcus aureus, making it a potential candidate for treating infections caused by resistant strains .

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)9-12-4-5-13-14(8-12)20-7-6-19-13/h4-5,8,10-11H,6-7,9,16H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUHNSUYMKJAQQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC2=C(C=C1)OCCO2)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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